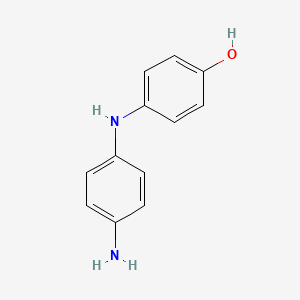

4-(4-aminophenylamino)phenol

Description

BenchChem offers high-quality 4-(4-aminophenylamino)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-aminophenylamino)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminoanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,14-15H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEZKKZBDLMWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406345 | |

| Record name | Phenol, 4-[(4-aminophenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6358-03-8 | |

| Record name | Phenol, 4-[(4-aminophenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Physicochemical and Electrochemical Characterization of 4-(4-Aminophenylamino)phenol

Molecular Identity & Structural Analysis[1]

4-(4-aminophenylamino)phenol is an asymmetric diphenylamine derivative characterized by a "push-pull" electronic structure due to the presence of both a hydroxyl group (phenol) and a primary amino group (aniline) on opposite rings of a secondary amine bridge. This specific configuration grants it unique redox versatility, acting as a hybrid between p-phenylenediamine and p-aminophenol.[1]

Chemical Nomenclature & Identifiers[1][2][3][4]

| Property | Detail |

| IUPAC Name | 4-[(4-Aminophenyl)amino]phenol |

| Common Synonyms | 4-Amino-4'-hydroxydiphenylamine; |

| CAS Registry Number | 6358-03-8 |

| Molecular Formula | |

| Molecular Weight | 200.24 g/mol |

| SMILES | Nc1ccc(Nc2ccc(O)cc2)cc1 |

Structural Geometry & Electronic Properties

The molecule consists of two benzene rings linked by an imino bridge (-NH-).[1]

-

Ring A (Phenolic): Electron-rich due to the -OH group (strong

-donor).[1] -

Ring B (Anilinic): Electron-rich due to the

group (strong -

The Bridge: The central secondary amine allows for conjugation across the entire biphenyl system, especially during oxidation.

This structure is a known intermediate in the oxidative polymerization of aniline and aminophenols, often referred to as the "head-to-tail" dimer.

Synthesis & Purification Protocols

High-purity synthesis is critical as this compound is prone to auto-oxidation in air.[1] The following protocol outlines the Nitro-Reduction Route , which offers higher specificity than oxidative coupling.

Synthetic Pathway (Graphviz Visualization)

Figure 1: Step-wise synthesis via nucleophilic aromatic substitution followed by nitro-reduction.

Detailed Methodology

Step 1: Nucleophilic Substitution (

-

Reagents: Dissolve 4-aminophenol (1.0 eq) and p-chloronitrobenzene (1.1 eq) in anhydrous DMF.

-

Catalyst: Add Potassium Carbonate (

, 2.0 eq) and a catalytic amount of Copper(I) Iodide (CuI). -

Conditions: Reflux under nitrogen atmosphere at 130°C for 12–16 hours.

-

Workup: Pour mixture into ice water. The intermediate, 4-(4-nitrophenylamino)phenol , precipitates as a yellow/orange solid. Recrystallize from ethanol.

Step 2: Catalytic Reduction

-

Reactor: Charge a high-pressure hydrogenation vessel with the nitro-intermediate dissolved in Methanol/THF.

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Reaction: Pressurize with

gas (3–5 bar) at room temperature for 4 hours. -

Purification: Filter catalyst under argon (pyrophoric risk). Concentrate filtrate.

-

Crystallization: Recrystallize immediately from deoxygenated ethanol/water to obtain off-white to grey crystals.[1]

-

Note: The product darkens rapidly upon air exposure due to oxidation to the quinone imine form.

-

Physicochemical Properties[8][9][10][11][12][13]

| Property | Value | Condition/Note |

| Physical State | Solid (Crystalline) | Grey to purple-black (oxidized surface) |

| Melting Point | 135°C – 140°C | Decomposes near MP |

| Solubility (Water) | Low | Soluble in hot water |

| Solubility (Organic) | High | Ethanol, DMSO, DMF, Acetone |

| pKa (Amine) | ~5.5 | Protonation of primary amine |

| pKa (Phenol) | ~10.3 | Deprotonation of hydroxyl group |

| Stability | Air Sensitive | Store under inert gas (Ar/N2) |

Electrochemical Characterization (The Core)

For researchers developing sensors or conductive polymers, the redox behavior of 4-(4-aminophenylamino)phenol is the most critical attribute. It exhibits a pH-dependent, reversible 2-electron/2-proton redox couple.[1]

Redox Mechanism

The molecule transitions between the reduced Leuco form (amine-amine) and the oxidized Quinone Imine form .

-

Reduced State (Leuco):

[1] -

Oxidized State (Quinone Imine):

(and tautomers)

Redox Pathway Diagram (Graphviz Visualization)

Figure 2: The two-step redox mechanism involving a semiquinone radical intermediate.[2]

Experimental Implications

-

Cyclic Voltammetry (CV): In acidic media (

), you will observe two distinct redox pairs if the scan rate is high enough to catch the radical intermediate. At slow scan rates, it often appears as a single broadened 2-electron wave. -

Polyaniline Mimicry: This molecule represents the "emeraldine" oxidation state motif of polyaniline. It is often used as a model compound to study the conductivity mechanism of polyaniline polymers [1].

-

pH Sensitivity: The oxidation potential shifts negatively by approximately 59 mV/pH unit (Nernstian behavior), making it a candidate for potentiometric pH sensing.

Applications in Drug Development & Materials[14]

Pharmaceutical Intermediates

While the molecule itself is rarely a final API (Active Pharmaceutical Ingredient), the N,N-diaryl backbone is a privileged scaffold.

-

Kinase Inhibitors: The diphenylamine structure is foundational in several tyrosine kinase inhibitors (e.g., Imatinib derivatives). 4-(4-aminophenylamino)phenol serves as a precursor for introducing hydroxylated metabolites during drug metabolism studies [2].[1]

-

Antioxidants: Due to its low oxidation potential, it acts as a radical scavenger, protecting formulations from oxidative degradation.

Biosensors and Diagnostics

-

Enzyme Substrate: It serves as a mediator in amperometric biosensors (e.g., Glucose Oxidase sensors). The oxidized quinone imine can shuttle electrons between the enzyme active site and the electrode surface [3].

-

Dye Synthesis: It is a direct precursor to Variamine Blue , a redox indicator used in complexometric titrations.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[1] |

| Skin Sensitization | H317 | May cause an allergic skin reaction.[1] |

| Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store at +2°C to +8°C under Argon. Light sensitive.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (contains Nitrogen).

References

-

Electrochemical Polymerization Mechanisms

- Genies, E. M., & Tsintavis, C. (1985). "Redox mechanism of polyaniline." Journal of Electroanalytical Chemistry.

-

Synthesis & Industrial Relevance

-

Chemical Properties & CAS Data

-

Redox Behavior of Aminophenols

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4-Hydroxydiphenylamine | C12H11NO | CID 31208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrocatalytic oxidation of aromatic amine (4-aminobiphenyl): Kinetics and transformation products with mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. veeprho.com [veeprho.com]

4-(4-aminophenylamino)phenol CAS number and molecular weight lookup

The following technical guide details the chemical identity, synthesis, and applications of 4-(4-aminophenylamino)phenol (CAS 6358-03-8). This document is structured for researchers and drug development professionals, focusing on the compound's utility as a scaffold in dye chemistry, polymer stabilization, and pharmaceutical intermediate synthesis.

CAS Number: 6358-03-8 Molecular Weight: 200.24 g/mol IUPAC Name: 4-[(4-aminophenyl)amino]phenol[1][2][3][4]

Executive Summary

4-(4-aminophenylamino)phenol is a bifunctional aromatic compound characterized by a diphenylamine core with para-substituted hydroxyl and amino groups. Historically known in the dye industry as Ursol Blue Grey O , it serves as a critical intermediate in the synthesis of oxidation dyes and redox-active polymers. In drug development, its structure represents a "privileged scaffold"—combining the redox properties of p-aminophenol with the lipophilicity of diphenylamine—making it a relevant metabolite in the study of azo-drug degradation and a precursor for complex heterocyclic synthesis.

Chemical Identity & Physical Properties[7][8][9][10][11]

| Property | Data | Notes |

| CAS Number | 6358-03-8 | Verified Registry Number |

| Molecular Formula | C₁₂H₁₂N₂O | |

| Synonyms | 4-Amino-4'-hydroxydiphenylamine; p-(p-aminoanilino)phenol; Ursol Blue Grey O | |

| Molecular Weight | 200.24 g/mol | |

| Physical State | Solid (Crystalline powder) | Typically grey to dark purple due to oxidation sensitivity.[3] |

| Solubility | DMSO, DMF, Ethanol, Methanol | Limited water solubility compared to 4-aminophenol. |

| pKa (Calc) | ~5.5 (Amine), ~10.3 (Phenol) | Estimated based on structural analogs. |

| Stability | Air and Light Sensitive | Oxidizes to quinone-imine derivatives (Indophenols). |

Synthesis Protocol

The synthesis of 4-(4-aminophenylamino)phenol typically proceeds via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This pathway ensures regioselectivity and minimizes the formation of polymeric byproducts.

Step 1: Nucleophilic Coupling (SNAr)

Reaction: 4-Aminophenol + 1-Chloro-4-nitrobenzene

-

Reagents: 4-Aminophenol (1.0 eq), 1-Chloro-4-nitrobenzene (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: DMF or DMSO (High boiling polar aprotic solvent required).

-

Conditions: Reflux (130–150°C) for 6–12 hours under inert atmosphere (N₂).

-

Mechanism: The amino group of 4-aminophenol acts as the nucleophile, displacing the chloride on the nitrobenzene ring. The nitro group activates the ring for nucleophilic attack.[3]

Step 2: Catalytic Reduction

Reaction: 4-(4-nitrophenylamino)phenol

-

Reagents: Hydrogen Gas (H₂), Palladium on Carbon (Pd/C, 10% wt).

-

Solvent: Ethanol or Methanol.[3]

-

Conditions: Room temperature to 50°C, 1–3 atm H₂ pressure.

-

Workup: Filtration of catalyst and crystallization from ethanol/water.

Reaction Workflow Diagram

Caption: Two-step synthetic pathway involving nucleophilic aromatic substitution followed by catalytic hydrogenation.

Applications in Research & Development

A. Pharmaceutical & Metabolite Research

While not a marketed drug itself, CAS 6358-03-8 is critical in Metabolite Identification Studies :

-

Azo-Drug Cleavage: Many azo-prodrugs (e.g., Sulfasalazine analogs) are cleaved by azoreductases in the gut. If the parent structure contains a diphenylamine motif, 4-(4-aminophenylamino)phenol can be generated as a primary metabolite.

-

Redox Cycling: The compound belongs to the aminophenyl-phenol class, which can undergo reversible oxidation to quinone imines. This property is utilized to study oxidative stress mechanisms in renal or hepatic toxicity models.

B. Polymer & Material Science[12]

-

Antioxidant Synthesis: The diphenylamine core is the functional unit in many industrial antioxidants (e.g., for rubber and lubricants). This hydroxylated derivative acts as a highly efficient radical scavenger due to the resonance stabilization provided by both the amine and phenol groups.

-

Monomer for Polyamides: The diamine functionality (one primary, one secondary) allows it to be used as a monomer in the synthesis of specialty polyamides or polyimides, introducing redox-active sites into the polymer backbone.

C. Dye Chemistry (Ursol Blue Grey O)

In the cosmetic and textile industries, this compound is an oxidation base .

-

Mechanism: In the presence of an oxidizing agent (e.g., H₂O₂), it couples with "couplers" (such as resorcinol) to form large, chromophoric indophenol or indamine dyes inside the hair shaft or fabric fiber.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Sensitization: Strong skin sensitizer (typical of para-substituted aromatic amines).

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Containment: Handle strictly within a chemical fume hood to avoid inhalation of dust.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound oxidizes rapidly in air, turning dark brown/black. If the powder is dark, purification (recrystallization) is required before use in sensitive assays.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 80233, 4-[(4-Aminophenyl)amino]phenol. Retrieved from [Link]

-

Veeprho. (2025). Impurity and Intermediate Standards: 4-((4-aminophenyl)amino)phenol. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safety and Toxicity Profile of 4-(4-aminophenylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the safety and toxicological profile of 4-(4-aminophenylamino)phenol (CAS No. 6358-03-8). Given the limited direct toxicological data available for this specific molecule, this document employs a scientifically rigorous approach by examining the well-documented profiles of its constituent parent compounds, 4-aminophenol and aniline. This comparative analysis allows for a predictive assessment of the potential hazards associated with 4-(4-aminophenylamino)phenol, offering critical insights for handling, risk assessment, and future research.

Introduction to 4-(4-aminophenylamino)phenol

4-(4-aminophenylamino)phenol, also known as 4-Amino-4'-hydroxydiphenylamine, is an aromatic amine with a chemical structure that suggests its utility as an intermediate in the synthesis of dyes, pharmaceuticals, and polymers. Its structure, combining functionalities of both 4-aminophenol and aniline, is a key determinant of its chemical reactivity and, consequently, its toxicological properties. Understanding the safety profile of this compound is paramount for ensuring the safety of laboratory and industrial personnel and for the responsible development of any products derived from it.

Structural and Chemical Relationships

To logically infer the toxicological profile of 4-(4-aminophenylamino)phenol, it is essential to understand its structural relationship to 4-aminophenol and aniline.

Caption: Structural relationship of 4-(4-aminophenylamino)phenol to its parent compounds.

Safety Data Sheet (SDS) Profile: A Predictive Analysis

Predicted Hazard Identification

Based on the Globally Harmonized System (GHS), 4-(4-aminophenylamino)phenol is anticipated to be classified as:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5][6][7] This is inferred from the known toxicity of both parent compounds.

-

Skin Corrosion/Irritation: Likely to cause skin irritation.[8][9]

-

Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation or damage.[3][5][8][10][11]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[3][4][5][10][11]

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.[1][2][3][6][7][10][11][12]

-

Carcinogenicity: Suspected of causing cancer.[3][4][5][8][11][13][14][15][16] This is a significant concern due to the aniline moiety.

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs (blood, kidneys) through prolonged or repeated exposure.[8][10]

-

Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[1][2][3][5][6][7][9]

Recommended Precautionary Measures

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid generating dust.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[6]

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

-

In-Depth Toxicity Profile

This section details the known toxicological effects of the parent compounds and provides a predictive profile for 4-(4-aminophenylamino)phenol.

Acute Toxicity

| Compound | Oral LD50 (Rat) | Dermal LD50 | Inhalation LC50 |

| 4-Aminophenol | 375 - 671 mg/kg | >8000 mg/kg (rabbit) | >3.42 mg/L (rat, 4h) |

| Aniline | 250 - 442 mg/kg | 820 - 1,560 mg/kg (rabbit) | 552 ppm (rat, 4h) |

| 4-(4-aminophenylamino)phenol (Predicted) | Harmful | Harmful | Harmful |

Data sourced from multiple safety data sheets and toxicological reports.[10][17][18]

The acute toxicity of 4-(4-aminophenylamino)phenol is expected to be significant, warranting careful handling to avoid ingestion, dermal contact, and inhalation.

Genotoxicity and Carcinogenicity

Both 4-aminophenol and aniline have raised concerns regarding their genotoxic and carcinogenic potential.

-

4-Aminophenol: Is classified as suspected of causing genetic defects (Mutagenicity Category 2).[1][2][6][7][10][12] Carcinogenicity data is less definitive, with some studies showing no significant increase in tumors, while it is not classified as a carcinogen by IARC, NTP, or OSHA.[2]

-

Aniline: Is also suspected of causing genetic defects and is classified as a suspected human carcinogen (Carcinogenicity Category 2).[3][5][11] The US EPA has classified aniline as a probable human carcinogen (Group B2).[13][14][16] Animal studies have shown an increase in spleen tumors in rats.[13][14]

Given that 4-(4-aminophenylamino)phenol contains both of these structural motifs, it is prudent to handle it as a potential mutagen and carcinogen.

Organ-Specific Toxicity

A primary concern with aromatic amines is their effect on the blood and kidneys.

-

Methemoglobinemia: Aniline is a well-known inducer of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[14][15] This leads to cyanosis, headaches, dizziness, and in severe cases, can be fatal. It is highly probable that 4-(4-aminophenylamino)phenol shares this hazardous property.

-

Nephrotoxicity: 4-aminophenol is known to be nephrotoxic, causing damage to the renal proximal tubules.[19][20] Repeated exposure can lead to significant kidney damage.[10] The presence of the 4-aminophenol moiety in the target compound suggests a potential for similar kidney toxicity.

Proposed Metabolic Pathway and Mechanism of Toxicity

The toxicity of aromatic amines is often linked to their metabolic activation.

Caption: Hypothetical metabolic activation of 4-(4-aminophenylamino)phenol leading to toxicity.

Metabolic N-hydroxylation of the aniline moiety by cytochrome P450 enzymes is a likely initial step, leading to the formation of a reactive N-hydroxylated metabolite. This can then be further converted to a highly reactive nitrenium ion, which can form adducts with DNA and proteins, leading to genotoxicity and organ damage. The redox cycling of the N-hydroxylated metabolite can also lead to the production of reactive oxygen species and induce oxidative stress, contributing to methemoglobinemia.

Experimental Protocols for Toxicity Assessment

For a definitive toxicological profile, the following experimental workflows are recommended.

Ames Test for Mutagenicity

This is a standard bacterial reverse mutation assay to assess the mutagenic potential of a chemical.

Caption: Workflow for the Ames test to evaluate mutagenicity.

Conclusion and Recommendations

While direct toxicological data for 4-(4-aminophenylamino)phenol is scarce, a comprehensive analysis of its structural analogs, 4-aminophenol and aniline, provides a strong basis for a predictive safety and toxicity profile. It should be handled as a hazardous compound with potential for acute toxicity, skin and eye irritation/damage, sensitization, genotoxicity, carcinogenicity, and specific organ toxicity (blood and kidneys). It is also expected to be very toxic to aquatic life.

For any research or development activities involving 4-(4-aminophenylamino)phenol, the following are strongly recommended:

-

Strict Adherence to Safety Protocols: Always use appropriate personal protective equipment and work in a well-ventilated area.

-

Comprehensive Risk Assessment: Conduct a thorough risk assessment before use, considering all potential routes of exposure.

-

Further Toxicological Studies: Commission comprehensive toxicological studies, including the Ames test, in vitro and in vivo micronucleus assays, and carcinogenicity bioassays, to establish a definitive safety profile.

By adopting a cautious and informed approach, researchers and drug development professionals can mitigate the potential risks associated with 4-(4-aminophenylamino)phenol and ensure its safe and responsible use.

References

-

100790 - 4-Aminophenol - Safety Data Sheet. (n.d.).

- Material Safety Data Sheet Aniline. (n.d.). Indenta Chemicals (India) Pvt. Ltd.

-

Aniline. (n.d.). U.S. Environmental Protection Agency.

- SAFETY DATA SHEET - 4-Aminophenol. (2025, November 6). Sigma-Aldrich.

- 4-Aminophenol - Safety Data Sheet. (2015, June 12). Sigma-Aldrich.

- SAFETY DATA SHEET - 4-Aminophenol. (2024, November 20). TCI Chemicals.

- Safety Data Sheet: 4-Aminophenol. (n.d.). Astech Ireland.

- Aniline - SAFETY DATA SHEET. (2025, April 8). Ing. Petr Švec - PENTA s.r.o.

-

Aniline | ToxFAQs™. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC.

- 4-Aminophenol: Applications and Toxicology. (2023, July 14). ChemicalBook.

- Aniline ToxFAQs. (n.d.).

- Aniline. (n.d.). Canada.ca.

- Aniline. (n.d.). Vermont Department of Health.

- Safety Data Sheet - Aniline. (2015, March 19). Fisher Scientific.

- Safety Data Sheet: aniline. (n.d.). Chemos GmbH & Co. KG.

- Aniline CAS No 62-53-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House (P) Ltd.

- Phenol, 4-amino-: Human health tier II assessment CAS Number: 123-30-8 Preface. (2015, February 13). Australian Industrial Chemicals Introduction Scheme (AICIS).

- Safety Data Sheet: 4-Aminophenol. (n.d.). Carl ROTH.

- 4-Aminophenol. (n.d.). Apollo Scientific.

- 4 – AMINO PHENOL MATERIAL SAFETY D

- SAFETY DATA SHEET. (2023, August 16). Sigma-Aldrich.

- Lock, E. A., Cross, T. J., & Schnellmann, R. G. (1993). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Human & experimental toxicology, 12(5), 383–388.

- 4-AMINOPHENOL EXTRA PURE MSDS CAS-No. (2016, April 20). Loba Chemie.

- SAFETY DATA SHEET - Variamine Blue B. (n.d.). TCI EUROPE N.V.

- SAFETY DATA SHEET - 4-Hydroxydiphenylamine. (n.d.). Thermo Fisher Scientific Chemicals, Inc.

- Pigment Yellow 12 SDS, 6358-85-6 Safety D

- 4-AMINOBIPHENYL. (n.d.). CAMEO Chemicals - NOAA.

- Safety Data Sheet - 4-Aminodiphenylamine. (2025, December 17). Cayman Chemical.

- Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (1998). 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats. Journal of toxicology and environmental health. Part A, 55(3), 193–204.

- Opinion of the Scientific Committee on Consumer Safety on p-aminophenol (A16). (2000, December 12). European Commission.

- Pigment Yellow 74 SDS, 6358-31-2 Safety D

- C.I. Pigment yellow 74 (6358-31-2). (n.d.). Chemical Effects in Biological Systems - NIH.

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. dept.harpercollege.edu [dept.harpercollege.edu]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. technopharmchem.com [technopharmchem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. indenta.com [indenta.com]

- 9. 4-Aminophenol: Applications and Toxicology_Chemicalbook [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemos.de [chemos.de]

- 12. astechireland.ie [astechireland.ie]

- 13. epa.gov [epa.gov]

- 14. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. healthvermont.gov [healthvermont.gov]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. carlroth.com [carlroth.com]

- 19. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4-(4-aminophenylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-aminophenylamino)phenol is a molecule of significant interest, possessing a unique structure that combines the functionalities of an aniline and a phenol. This dual reactivity makes it a valuable building block in the synthesis of high-performance polymers, such as polyimides and polyamides, as well as a potential intermediate in pharmaceutical development.[1] The utility of this compound in applications that often involve elevated temperatures necessitates a thorough understanding of its thermal stability and decomposition behavior. This guide provides a detailed technical framework for evaluating these critical parameters, outlining the theoretical underpinnings of thermal decomposition, the primary analytical methodologies, and a practical, step-by-step protocol for experimental determination.

Introduction: The Imperative of Thermal Stability

The thermal stability of a chemical compound dictates the temperature range within which it maintains its molecular integrity. For 4-(4-aminophenylamino)phenol, this property is paramount. In polymer chemistry, its role as a monomer means it must withstand the high temperatures of polymerization and subsequent processing without degrading, which would compromise the mechanical and thermal properties of the final polymer.[2] Similarly, in pharmaceutical manufacturing, understanding the decomposition temperature is crucial for ensuring the stability of active pharmaceutical ingredients (APIs) and intermediates during synthesis, purification, and storage.[3] This guide serves as a senior application scientist's perspective on elucidating the thermal characteristics of 4-(4-aminophenylamino)phenol.

Theoretical Underpinnings of Decomposition

The decomposition of 4-(4-aminophenylamino)phenol is governed by the energy required to break its constituent chemical bonds. The molecule's structure, featuring two aromatic rings linked by an amine bridge and functionalized with both an amino and a hydroxyl group, presents several potential points of thermal failure.

-

Key Functional Groups and Sensitivities: The presence of both amino (-NH2) and hydroxyl (-OH) groups makes 4-(4-aminophenylamino)phenol susceptible to oxidation, a process that can be accelerated by heat.[4] The electron-rich aromatic system can readily oxidize to form complex quinone-type structures.

-

Bond Dissociation Energies: The relative stability of the C-N, C-O, C-C, N-H, and O-H bonds will influence the decomposition pathway. Typically, the heteroatomic bonds (C-N, C-O) are more susceptible to cleavage at elevated temperatures compared to the C-C bonds of the aromatic rings.

-

Potential Decomposition Products: Thermal degradation may lead to the evolution of gases such as ammonia (from the amino group), water (from the hydroxyl group), and oxides of carbon and nitrogen.[5] The specific products formed would depend on the decomposition atmosphere (inert or oxidative).

Core Analytical Techniques for Thermal Analysis

A comprehensive assessment of thermal stability is achieved through a combination of thermoanalytical techniques. The two most critical and complementary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is the cornerstone for determining thermal stability. It measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[4] This analysis provides quantitative data on decomposition events.

-

Principle of Operation: A high-precision balance continuously monitors the mass of a sample situated in a furnace. The temperature of the furnace is increased at a constant rate, and the resulting mass loss is plotted against temperature.

-

Key Information Obtained:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

-

Peak Decomposition Temperature (Tmax): The temperature at which the rate of mass loss is at its maximum, identified by the peak of the derivative of the TGA curve (the DTG curve).

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment, indicating the formation of char or inorganic residues.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. While TGA tracks mass loss, DSC detects thermal events that involve a change in enthalpy, such as melting, crystallization, and decomposition.

-

Principle of Operation: The sample and an inert reference are heated at the same rate. The instrument measures the additional heat required to maintain the sample at the same temperature as the reference.

-

Complementary Insights:

-

Melting Point (Tm): An endothermic peak in the DSC thermogram indicates the melting point of the crystalline solid.

-

Decomposition Exotherm/Endotherm: Decomposition processes can be either exothermic (releasing heat) or endothermic (absorbing heat). DSC can characterize the energetic nature of the decomposition, which is not discernible from TGA alone.

-

Purity Assessment: The shape and sharpness of the melting peak can provide an indication of the sample's purity.

-

Experimental Workflow for Thermal Stability Determination

The following section outlines a detailed, self-validating protocol for determining the thermal stability of 4-(4-aminophenylamino)phenol using Thermogravimetric Analysis.

Mandatory Visualization: TGA Experimental Workflow

Sources

Technical Guide: Ionization Behavior and pKa Profile of 4-(4-aminophenylamino)phenol

[1][2]

Executive Summary

4-(4-aminophenylamino)phenol (CAS: 6358-03-8) is a diphenylamine derivative characterized by two distinct ionizable centers on separate aromatic rings: a primary amine and a phenolic hydroxyl group.[1][2][3][4] Its ionization behavior is defined by a wide "neutral window" between pH 6.0 and 10.0, where the molecule exists predominantly in its uncharged, lipophilic form.[1] This guide provides derived dissociation constants, detailed speciation schemes, and critical handling protocols to mitigate the compound's high susceptibility to oxidative degradation during analysis.[1]

Chemical Identity & Structural Analysis[1][2][6][7]

-

Common Synonyms: 4'-Amino-4-hydroxydiphenylamine;

-(4-aminophenyl)-4-hydroxyaniline; Ursol Blue Grey O.[1][2] -

Molecular Formula:

[1][2] -

Molecular Weight: 200.24 g/mol [4]

Structural Moieties

The molecule consists of two benzene rings linked by a secondary amine (

-

Ring A (Phenolic): Contains an electron-donating hydroxyl group (

) at the para position relative to the bridge.[1][2] -

Ring B (Anilinic): Contains a primary amine (

) at the para' position.[2] -

Bridge (Diphenylamine): The secondary amine bridge is sterically hindered and electronically delocalized, rendering it effectively non-basic in aqueous media (pKa < 1).[2]

Ionization Constants (pKa)

Due to the modular nature of the diphenylamine scaffold, the pKa values for this compound are governed by the specific electronic environments of the distal functional groups.[1] The values below are synthesized from experimental data of close structural analogs (4-aminophenol and 4-aminodiphenylamine).

Table 1: Dissociation Constants

| Ionization Step | Functional Group | Estimated pKa | Assignment |

| pKa₁ (Acidic) | Primary Amine ( | 5.3 ± 0.2 | Protonation of the primary aniline nitrogen.[1][2] |

| pKa₂ (Basic) | Phenolic Hydroxyl ( | 10.4 ± 0.2 | Deprotonation of the phenol oxygen.[1][2] |

Microspecies Distribution[1][2]

-

pH < 4.0 (Cationic): The primary amine is fully protonated (

).[1][2] The molecule carries a net charge of +1.[2] Solubility is highest in this region.[2] -

pH 6.0 – 9.5 (Neutral): The amine is deprotonated (neutral), and the phenol remains protonated (neutral).[1][2] The molecule is uncharged and exhibits maximum lipophilicity (LogP

1.2–1.5).[2] This is the region of lowest aqueous solubility.[2] -

pH > 11.0 (Anionic): The phenol is deprotonated (

).[1][2] The molecule carries a net charge of -1.[1][2]

Visualization of Ionization & Oxidation Pathways

The following diagram illustrates the pH-dependent speciation and the competing oxidative pathway that complicates pKa determination.

Figure 1: Stepwise ionization equilibria (blue/green arrows) and the susceptibility of the neutral species to oxidation (red dashed arrow).[2]

Experimental Determination Protocol

Challenge: The primary analytical challenge is the compound's redox instability. In the presence of dissolved oxygen, particularly at pH > 7, the electron-rich diphenylamine core oxidizes to a quinone imine (Ursol-type dye), causing yellow/brown discoloration and drifting pH readings.[1]

Recommended Methodology: Anaerobic Spectrophotometric Titration

This method is superior to potentiometry for this compound because it requires lower concentrations (reducing precipitation risk) and allows for the simultaneous monitoring of oxidation byproducts.[2]

Step-by-Step Workflow

-

Solvent Preparation:

-

Sample Preparation:

-

Dissolve ~5 mg of 4-(4-aminophenylamino)phenol in 10 mL of 0.01 M HCl (ensures full protonation and stability as the cationic salt).

-

Maintain the sample under an inert atmosphere (glovebox or continuous Ar blanket).[2]

-

-

Titration Loop:

-

Titrant: Carbonate-free 0.1 M NaOH.

-

Procedure:

-

-

Data Analysis:

Implications for Drug Development & Formulation

Solubility Profile

-

Formulation Risk: The compound is least soluble in the physiological pH range (neutral window).[2] Formulations intended for neutral delivery must utilize surfactants or cyclodextrins.[2]

-

Salt Selection: To maximize solubility, the compound should be isolated as a salt (e.g., Hydrochloride or Sulfate).[1] These salts dissociate to the cation at pH < 5.[2]

Redox Stability[1][9][10]

-

Buffer Incompatibility: Avoid phosphate buffers at pH > 8 without antioxidants (e.g., ascorbic acid, sodium sulfite).[1] The phosphate anion can catalyze the oxidation of aminophenols.

-

Storage: Solid material should be stored under inert gas at -20°C. Solutions must be freshly prepared.

Biological Relevance[1][2]

-

Permeability: The neutral species (pH 7.[2]4) is highly permeable across lipid membranes due to its uncharged diphenylamine character.[2]

-

Toxicity: The oxidation product (quinone imine) is an electrophile capable of haptenization (binding to skin proteins), which is the mechanism behind its contact sensitization potential in hair dyes.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 403, 4-Aminophenol.[1][2] Retrieved from [Link][1][2]

-

Corbett, J. F. (1969). The chemistry of hair-dye oxidation products.[2] Journal of the Society of Cosmetic Chemists. (Foundational text on p-aminophenol/diphenylamine oxidation kinetics).

-

Nematollahi, D., et al. (2012). Investigation on redox mechanism of p-aminophenol in non-aqueous media.[1][2][6] Electrochimica Acta.[2] (Details the quinone imine oxidation pathway).

Sources

- 1. CAS 6358-30-1: 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiin… [cymitquimica.com]

- 2. 4-Hydroxydiphenylamine | C12H11NO | CID 31208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6358-03-8|4-(4-aminophenylamino)phenol|BLD Pharm [bldpharm.com]

- 4. 4-(4-aminophenylamino)phenol | 6358-03-8 | Benchchem [benchchem.com]

- 5. rua.ua.es [rua.ua.es]

- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]

Methodological & Application

Using 4-(4-aminophenylamino)phenol as an intermediate in azo dye synthesis

Application Note: High-Fidelity Synthesis of Azo Dyes Using 4-(4-Aminophenylamino)phenol

Part 1: Executive Summary & Chemical Logic

4-(4-aminophenylamino)phenol (CAS: 101-54-2), industrially known as Variamine Blue B Base , is a specialized "diazo component" used to synthesize deep blue and violet azo dyes. Unlike simple anilines, this molecule possesses a diphenylamine backbone with both a primary amine (reactive site) and a phenolic hydroxyl group (auxochrome).

Why use this intermediate?

-

Bathochromic Shift: The extended conjugation of the diphenylamine system shifts absorption maxima (

) toward longer wavelengths (blues/violets) compared to single-ring diazo components. -

Redox Activity: The presence of the p-phenylenediamine moiety allows the resulting dyes to function as redox indicators (changing color upon oxidation/reduction).

-

Chelation Potential: The phenolic group, if ortho to the azo linkage (depending on the coupler), can facilitate metal complexation for improved lightfastness.

The Synthetic Challenge: The "Oxidation Trap" The primary challenge in handling this intermediate is its susceptibility to oxidation. The electron-rich diphenylamine structure can easily oxidize to a quinone-imine form (Variamine Blue radical) before diazotization occurs.

-

Solution: The protocol below utilizes a High-Acidity / Low-Temperature strategy to protonate the secondary amine and phenol, reducing their electron-donating power during the critical diazotization window.

Part 2: Chemical Mechanism & Pathway

The synthesis proceeds via two distinct stages: Diazotization (formation of the electrophile) and Coupling (electrophilic aromatic substitution).

Figure 1: Reaction pathway for the synthesis of Variamine Blue azo dyes, highlighting the critical diazotization intermediate.

Part 3: Experimental Protocols

Materials Required

| Reagent | Grade | Role |

| 4-(4-aminophenylamino)phenol | >98% (Recrystallize if dark) | Diazo Component |

| Sodium Nitrite ( | ACS Reagent | Nitrosating Agent |

| Hydrochloric Acid (HCl) | 37% Conc. | Acid Source |

| 2-Naphthol (or Naphthol AS) | Technical/Reagent | Coupling Component |

| Sodium Hydroxide ( | Pellets | pH Adjuster |

| Sulfamic Acid / Urea | Reagent | Nitrite Scavenger |

| Ice / Distilled Water | - | Solvent/Coolant |

Protocol A: Diazotization (The "Inverse" Method)

Using the inverse addition method prevents partial coupling and triazene formation.

-

Preparation of Amine Slurry:

-

In a 250 mL beaker, disperse 2.14 g (10 mmol) of 4-(4-aminophenylamino)phenol sulfate in 30 mL of distilled water.

-

Add 5 mL of concentrated HCl. Stir vigorously. The amine may not dissolve completely (forming the hydrochloride salt suspension).

-

Cooling: Place the beaker in an ice-salt bath. Cool the internal temperature to 0–2°C .

-

-

Nitrosation:

-

Prepare a solution of 0.72 g (10.5 mmol) Sodium Nitrite in 5 mL water. Chill to 0°C.

-

Dropwise Addition: Add the nitrite solution to the amine slurry under the surface of the liquid (using a pipette) over 10–15 minutes.

-

Critical Control: Maintain temperature below 5°C. If red fumes (

) appear, slow down.

-

-

End-Point Validation:

-

Stir for 20 minutes at 0°C.

-

Test 1 (Acidity): Spot on Congo Red paper. Must turn deep blue (indicating free mineral acid). If not, add more HCl.

-

Test 2 (Nitrite Excess): Spot on Starch-Iodide paper. Must turn blue-black immediately. If no color, add small aliquots of

until positive.

-

-

Scavenging:

-

Add a spatula tip (~50 mg) of Sulfamic Acid or Urea to destroy excess nitrous acid. The Starch-Iodide test should now be negative (prevents nitrosylation of the coupler).

-

Result: A clear to slightly turbid, pale brownish-yellow diazonium salt solution. Keep at 0°C. Use immediately.

-

Protocol B: Coupling Reaction (Alkaline Method)

Example using 2-Naphthol to produce a violet/blue pigment.

-

Coupler Preparation:

-

In a separate 500 mL beaker, dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution.

-

Dilute with 50 mL water and cool to 0–5°C .

-

Optional: Add 1 g of Sodium Acetate to buffer the pH drop during coupling.

-

-

The Coupling Event:

-

Slowly pour the Diazonium Salt Solution (from Protocol A) into the Coupler Solution with vigorous mechanical stirring.

-

Observation: A deep violet/blue precipitate will form immediately.

-

pH Check: Ensure the pH remains alkaline (pH > 8) during addition. Add NaOH drops if necessary.

-

-

Maturation & Isolation:

-

Stir the mixture for 30–60 minutes at low temperature, then allow it to warm to room temperature.

-

Acidification: Acidify the slurry with dilute HCl (to pH ~4) to break any sodium salts of the dye and ensure the free dye precipitates.

-

Filtration: Filter under vacuum using a Buchner funnel.

-

Washing: Wash with copious amounts of cold water until the filtrate is neutral and colorless.

-

Part 4: Quality Control & Characterization

Workflow Logic

Figure 2: Purification and characterization workflow.

Data Summary Table

| Parameter | Expected Value | Method |

| Appearance | Dark violet/black powder | Visual |

| Yield | 75% – 85% | Gravimetric |

| 560–590 nm (Solvent dependent) | UV-Vis Spectroscopy | |

| Melting Point | >200°C (Decomposes) | Capillary Method |

| TLC | Distinct spot (No tailing amine) | Silica Gel 60 |

Part 5: Safety & Handling (Critical)

WARNING: Aromatic amines are hazardous.

-

Toxicity: 4-(4-aminophenylamino)phenol is harmful if swallowed or inhaled and is a suspected mutagen.[1][2]

-

Skin Absorption: Wear nitrile gloves (double-gloving recommended) and a lab coat.

-

Waste Disposal: All filtrates containing diazonium salts or unreacted amines must be treated as hazardous chemical waste. Do not pour down the drain.

-

Explosion Hazard: Never dry the isolated diazonium salt. It must be reacted in solution.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7564, 4-Amino-4'-hydroxydiphenylamine. Retrieved from [Link]

-

Carl Roth GmbH (2024). Safety Data Sheet: 4-Aminophenol and derivatives. Retrieved from [Link]

- Zollinger, H.Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments.

-

Organic Syntheses. Diazotization of o-Tolidine (Analogous Diphenylamine Protocol). Coll. Vol. 2, p. 145. Retrieved from [Link]

Sources

Synthesis of poly(4-(4-aminophenylamino)phenol)-metal nanocomposites

Executive Summary

This guide details the synthesis, characterization, and application of Poly(4-(4-aminophenylamino)phenol) (henceforth P(4-APAP) ) and its metal nanocomposites (Ag, Au, Pt). Unlike simple polyaniline or polyphenol, P(4-APAP) is derived from a dimer-like monomer that combines the high conductivity of diphenylamine backbones with the redox versatility of phenolic groups.

Why this material matters:

-

Dual Redox Activity: The polymer backbone exhibits both amine/imine (polyaniline-like) and quinone/hydroquinone (polyphenol-like) redox couples, significantly enhancing sensitivity in electrochemical sensing.

-

Self-Metallization: The monomer’s low oxidation potential allows it to act as a reducing agent for noble metal salts (e.g., AgNO₃, HAuCl₄), enabling a "one-pot" synthesis where the polymer and metal nanoparticles form simultaneously without external reducing agents.

-

Biocompatibility: The phenolic moieties improve aqueous solubility and biocompatibility compared to pure polyaniline, making these composites ideal for biosensors and drug delivery vectors.

Material Science Foundation

The Monomer: 4-(4-aminophenylamino)phenol[1][2]

-

IUPAC Name: 4-[(4-aminophenyl)amino]phenol[1]

-

Synonyms: 4-amino-4'-hydroxydiphenylamine, N-(4-aminophenyl)-4-aminophenol.

-

Structure: A hybrid of aniline and p-aminophenol.

-

Role: Acts as the conductive backbone precursor and the reducing agent for metal ions.

Polymerization Mechanism

The synthesis proceeds via oxidative coupling . Upon oxidation (chemically or electrochemically), the monomer forms a radical cation.

-

Initiation: Oxidation of the amine (-NH2) or hydroxyl (-OH) group.

-

Propagation: Head-to-tail coupling (mainly para-positions) forms a conjugated polyaniline-like chain with pendant hydroxyl groups.

-

Metal Nanocomposite Formation (In-Situ): As the monomer oxidizes to form the polymer, it donates electrons to the metal salt (e.g., Ag⁺ → Ag⁰), resulting in metal nanoparticles embedded within the growing polymer matrix.

Figure 1: Mechanistic pathway for the simultaneous polymerization of 4-APAP and reduction of metal ions.

Protocol 1: One-Pot Chemical Synthesis (Scalable)

Objective: Synthesis of bulk P(4-APAP)-Ag Nanocomposite powder for catalytic or antimicrobial applications. Principle: The standard potential of the Ag⁺/Ag couple (+0.80 V) is sufficient to oxidize the monomer, driving polymerization while depositing silver.

Reagents:

-

Monomer: 4-(4-aminophenylamino)phenol (98% purity).

-

Metal Precursor: Silver Nitrate (AgNO₃) or Chloroauric Acid (HAuCl₄).

-

Acid Medium: 1.0 M p-Toluene Sulfonic Acid (p-TSA) or HCl. (p-TSA acts as a dopant and surfactant, improving morphology).

-

Solvent: Deionized Water / Ethanol (1:1 v/v).

Step-by-Step Methodology:

-

Precursor Preparation:

-

Dissolve 0.01 mol of 4-APAP monomer in 50 mL of 1.0 M p-TSA solution. Sonicate for 10 mins to ensure complete dissolution.

-

Note: The solution may turn slightly pink/brown due to air oxidation; use fresh.

-

-

Oxidant Addition (The Critical Step):

-

Dissolve 0.02 mol AgNO₃ in 20 mL deionized water.

-

Add the AgNO₃ solution dropwise to the monomer solution under vigorous stirring (500 rpm) at 0–5°C (ice bath).

-

Observation: The solution will darken rapidly (brown

black), indicating polymer formation and Ag reduction.

-

-

Reaction Phase:

-

Continue stirring for 12 hours at room temperature.

-

Why: Low temperature initially prevents over-oxidation; room temperature aging ensures high molecular weight and crystal growth of Ag NPs.

-

-

Purification:

-

Centrifuge the resulting black precipitate at 8,000 rpm for 15 mins.

-

Wash the pellet 3x with deionized water and 2x with ethanol to remove unreacted monomer and excess acid.

-

Validation: The supernatant should be clear and colorless after the final wash.

-

-

Drying:

-

Dry in a vacuum oven at 60°C for 24 hours.

-

Table 1: Synthesis Parameters & Effects

| Parameter | Recommended Value | Effect of Deviation |

| Monomer:Metal Ratio | 1:2 (Molar) | < 1:1: Low polymer yield. > 1:4: Agglomerated metal particles. |

| Acid Dopant | p-TSA (1.0 M) | HCl: Higher conductivity but lower solubility. p-TSA: Better nanostructure control. |

| Temperature | 0–5°C (Initial) | High Temp: Fast reaction, disordered polymer chains, large metal aggregates. |

Protocol 2: Electrochemical In-Situ Synthesis (Sensor Fabrication)

Objective: Fabrication of a P(4-APAP)-Au modified Glassy Carbon Electrode (GCE) for drug sensing.

Experimental Setup:

-

Working Electrode: Glassy Carbon Electrode (3 mm dia).

-

Counter Electrode: Platinum Wire.

-

Reference Electrode: Ag/AgCl (3.0 M KCl).

Step-by-Step Methodology:

-

Electrode Cleaning:

-

Polish GCE with 0.05 µm alumina slurry on a microcloth. Rinse and sonicate in ethanol/water (1:1) for 3 mins.

-

-

Electrolyte Preparation:

-

Prepare 0.1 M PBS (pH 7.0) containing:

-

2.0 mM 4-APAP Monomer .

-

1.0 mM HAuCl₄ .

-

-

-

Electropolymerization:

-

Immerse electrodes in the cell.

-

Perform CV cycling:

-

Range: -0.2 V to +0.8 V.

-

Scan Rate: 50 mV/s.[5]

-

Cycles: 10–20 cycles.

-

-

Mechanism:[4][6] The monomer oxidizes at the electrode surface (~0.3 V), initiating film growth. Simultaneously, AuCl₄⁻ reduces to Au⁰ at negative potentials, trapping Au nanoparticles in the film.

-

-

Activation:

-

Rinse the electrode gently with water.

-

Cycle in monomer-free 0.1 M H₂SO₄ (-0.2 to +0.8 V) until a stable voltammogram is obtained. This "breaks in" the film and removes oligomers.

-

Figure 2: Electrochemical fabrication workflow for sensor development.

Characterization & Validation

To ensure scientific integrity, the synthesized material must be validated using the following self-consistent checks:

-

UV-Vis Spectroscopy:

-

Polymer Band: ~300 nm ($ \pi-\pi^* $) and ~550–600 nm (polaron/quinone).

-

Metal Band: Surface Plasmon Resonance (SPR) peak at ~420 nm (Ag) or ~530 nm (Au).

-

Check: If the SPR peak is absent, the metal did not reduce or is buried too deeply.

-

-

FTIR Spectroscopy:

-

Quinoid Ring: ~1580 cm⁻¹.

-

Benzenoid Ring: ~1500 cm⁻¹.

-

Metal Interaction: Shifts in the -NH or -OH stretching frequencies (3200–3400 cm⁻¹) indicate coordination with metal nanoparticles.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

The Charge Transfer Resistance ($ R_{ct} $) of the nanocomposite should be significantly lower than the pure polymer, confirming the conductivity enhancement by metal nanoparticles.

-

Application Case Study: Drug Sensing

Scenario: Detection of Acetaminophen (Paracetamol). Mechanism: The P(4-APAP)-Metal composite acts as an electrocatalyst. The quinone-imine sites on the polymer backbone mediate proton-coupled electron transfer, while the metal nanoparticles increase the active surface area and facilitate electron tunneling.

-

Result: A defined oxidation peak for Acetaminophen appears at ~0.35 V (vs Ag/AgCl), with a current response 3–5x higher than a bare electrode.

-

Linear Range: 0.1 µM – 100 µM.

-

LOD: < 50 nM.

References

-

Synthesis of Poly(4-aminodiphenylamine)-Silver Nanocomposites

- Source: Polymer International (via ResearchG

- Context: Describes the base protocol for oxidizing diphenylamine-derivatives with silver nitr

-

Electropolymeriz

- Source: MDPI (Sensors / Molecules)

- Context: Details the electrochemical behavior of aminophenol monomers and their adsorption/polymeriz

-

Green Synthesis of Silver-Polymer Nanocomposites

- Source: N

- Context: Validates the use of amine/phenol groups as reducing agents for silver ions in aqueous media.

-

Electrochemical Modification of Electrodes with Poly(aminophenol)

- Source: ResearchG

- Context: Provides CV parameters and pH dependence for the polymerization of aminophenol deriv

Sources

Application Notes: Catalytic Oxidation of 4-(4-aminophenylamino)phenol

Introduction: The Significance of 4-(4-aminophenylamino)phenol Oxidation

4-(4-aminophenylamino)phenol is a complex aromatic compound featuring both phenolic hydroxyl and secondary/primary amino functional groups.[1][2] This unique structure makes it highly susceptible to oxidation, a characteristic that is both a challenge for its storage and a gateway to valuable chemical transformations.[1][3] The oxidation of this molecule and its simpler analogue, p-aminophenol, typically proceeds through highly reactive quinone imine intermediates.[1][4] These intermediates are pivotal in various fields, serving as precursors in the synthesis of dyes, pharmaceuticals, and polymers.[5][6] However, controlling the oxidation is critical, as these reactive species can readily undergo further reactions, including polymerization or coupling, leading to a complex mixture of products.[1]

This guide provides an in-depth exploration of various catalytic protocols designed to control and direct the oxidation of 4-(4-aminophenylamino)phenol. We will delve into enzymatic, electrochemical, and chemical catalytic systems, explaining the underlying mechanisms and providing detailed, field-proven protocols for researchers and drug development professionals.

Section 1: Enzymatic Oxidation using Laccase

Enzymatic catalysis offers a "green" and highly selective alternative to traditional chemical methods.[7] Laccases (benzenediol:oxygen oxidoreductases) are multi-copper oxidases that are particularly effective for oxidizing phenolic compounds.[8][9] They utilize molecular oxygen as the oxidant, producing only water as a byproduct, which makes them environmentally benign.[8][9] For substrates like 4-(4-aminophenylamino)phenol, laccase facilitates a one-electron oxidation to generate a phenoxyl radical, which can then undergo controlled coupling or further oxidation.[9][10]

Underlying Mechanism of Laccase Catalysis

The catalytic cycle of laccase involves the removal of a single electron and a proton from the phenolic hydroxyl group of the substrate. This generates a reactive phenoxyl radical intermediate.[10] This radical can then be delocalized across the aromatic system. In the subsequent, non-enzymatic step, these radicals can couple with each other (oxidative coupling) or with other molecules to form dimers, oligomers, or polymers.[10] The reaction pathway and final product distribution are heavily influenced by reaction conditions such as pH, temperature, and substrate concentration.

Caption: Laccase-catalyzed oxidation pathway of 4-(4-aminophenylamino)phenol.

Protocol: Laccase-Mediated Oxidation

This protocol is adapted from established methods for the laccase-catalyzed oxidation of various phenolic compounds.[8][10]

Materials:

-

4-(4-aminophenylamino)phenol

-

Laccase from Trametes versicolor (TvL)

-

Phosphate buffer (0.1 M)

-

Ethanol (for stock solution)

-

Round bottom flasks

-

Stirring plate and magnetic stir bars

-

Incubator or water bath

Procedure:

-

Buffer Preparation: Prepare a 0.1 M phosphate buffer and adjust the pH to 5.7. This pH is near the optimum for many fungal laccases, including TvL.[7][10]

-

Substrate Stock Solution: Prepare a concentrated stock solution of 4-(4-aminophenylamino)phenol in ethanol. The use of an organic co-solvent is often necessary for substrates with limited aqueous solubility.

-

Enzyme Solution: Prepare a solution of TvL in the phosphate buffer (e.g., 0.5 mg/mL). Determine the enzymatic activity using a standard substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to ensure enzyme viability.[10]

-

Reaction Setup: In a 100 mL round bottom flask, combine 50 mL of the phosphate buffer with the desired amount of the substrate stock solution. For example, to achieve a final concentration of 4 mM, add the appropriate volume of the stock.[8]

-

Initiation: Equilibrate the reaction mixture to 30 °C under continuous stirring (e.g., 140 rpm).[10] Initiate the reaction by adding the laccase solution.

-

Incubation: Allow the reaction to proceed at 30 °C for a predetermined time (e.g., 1, 2, 6, or 24 hours).[10] Reaction progress can be monitored by taking aliquots at different time points.

-

Termination and Extraction: Terminate the reaction by denaturing the enzyme (e.g., by boiling or adding a strong solvent). Extract the products from the aqueous phase using an appropriate organic solvent like ethyl acetate.[8]

-

Analysis: Analyze the extracted products using techniques such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry to determine conversion and product distribution.[8]

Key Experimental Parameters

| Parameter | Typical Range | Rationale & Justification |

| pH | 5.0 - 6.0 | Fungal laccases generally exhibit optimal activity in a slightly acidic environment.[7] |

| Temperature | 30 - 45 °C | Balances enzyme activity and stability. Higher temperatures can increase reaction rates but may lead to faster enzyme denaturation.[7][10] |

| Enzyme Conc. | 0.1 - 1.0 mg/mL | Higher enzyme concentration leads to faster reaction rates, but cost and potential for aggregation must be considered. |

| Substrate Conc. | 1 - 10 mM | Substrate inhibition can occur at high concentrations. The optimal concentration should be determined empirically.[11] |

| Reaction Time | 1 - 24 hours | Dependent on the desired conversion level and enzyme stability over time.[10] |

Section 2: Electrochemical Oxidation

Electrochemical methods provide a powerful, reagent-free approach to oxidation. By applying a specific potential to an electrode, one can precisely control the electron transfer process, driving the oxidation of 4-(4-aminophenylamino)phenol.[1] This technique is widely used for both synthesis and analytical determination.[12][13]

Underlying Mechanism of Electrochemical Oxidation

The electrochemical oxidation of p-aminophenol derivatives in aqueous solution is often described as an ECE (Electron transfer-Chemical reaction-Electron transfer) process.[1] The initial step involves a one-electron oxidation at the electrode surface to form a radical cation. This is followed by a chemical step (e.g., deprotonation or hydrolysis) and a subsequent electron transfer to form the final product, such as a quinone imine. In acidic media, the quinone imine can undergo hydrolysis to form p-benzoquinone.[14][15]

Caption: A generalized ECE mechanism for electrochemical oxidation of p-aminophenol derivatives.

Protocol: Controlled-Potential Electrolysis

This protocol describes a general procedure for the bulk oxidation of 4-(4-aminophenylamino)phenol to its corresponding quinone imine derivative.

Materials:

-

4-(4-aminophenylamino)phenol

-

Supporting electrolyte (e.g., 0.1 M HClO₄ or phosphate buffer)

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (Working, Counter, and Reference electrodes)

-

Working electrode: Glassy carbon or platinum

-

Counter electrode: Platinum wire or mesh

-

Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Nitrogen or Argon gas for deoxygenation

Procedure:

-

Determine Oxidation Potential: First, perform cyclic voltammetry (CV) on a small analytical scale to determine the oxidation potential of 4-(4-aminophenylamino)phenol under the desired conditions.[14] A typical scan rate would be 100 mV/s. The potential for the main anodic (oxidation) peak will be used for bulk electrolysis.

-

Prepare Electrolyte Solution: Prepare a solution of the supporting electrolyte in high-purity water. The choice of electrolyte and pH can significantly influence the reaction pathway and product stability.[14]

-

Cell Setup: Assemble the three-electrode cell. The working electrode provides the surface for the reaction, the counter electrode completes the circuit, and the reference electrode provides a stable potential for control.

-

Deoxygenation: Dissolve the 4-(4-aminophenylamino)phenol in the electrolyte solution and place it in the cell. Purge the solution with an inert gas (N₂ or Ar) for at least 20-30 minutes to remove dissolved oxygen, which can interfere with the reaction.

-

Bulk Electrolysis: Apply a constant potential to the working electrode, typically set at or slightly above the peak oxidation potential determined from the CV.

-

Monitoring: Monitor the current over time. The current will decrease exponentially as the starting material is consumed. The reaction is considered complete when the current drops to a low, steady background level.

-

Workup and Analysis: After electrolysis, the product may be isolated from the electrolyte solution by extraction or other purification methods. The product structure can be confirmed by spectroscopic techniques (NMR, IR, MS) and the purity assessed by HPLC.[12][16]

Experimental Workflow

Caption: Workflow for preparative electrochemical oxidation.

Section 3: Homogeneous Metal-Complex Catalysis

Transition metal complexes can act as efficient catalysts for aerobic oxidation reactions. Copper(II) complexes, in particular, have been shown to mimic the function of enzymes like phenoxazinone synthase, which catalyzes the oxidative coupling of o-aminophenols.[17] These systems can activate molecular oxygen under mild conditions to perform selective oxidations.

Protocol: Copper(II)-Catalyzed Aerobic Oxidation

This protocol is based on the use of mononuclear copper(II) complexes for the oxidation of aminophenols.[17]

Materials:

-

4-(4-aminophenylamino)phenol

-

Copper(II) catalyst, e.g., [Cu(L)Cl₂] where L is a suitable N-donor ligand

-

Solvent (e.g., Methanol, Acetonitrile)

-

Oxygen or air supply

Procedure:

-

Catalyst Synthesis: Synthesize or procure a suitable copper(II) complex. The choice of ligand is crucial as it modulates the redox potential and catalytic activity of the copper center.[17][18]

-

Reaction Setup: In a reaction vessel, dissolve the 4-(4-aminophenylamino)phenol substrate in the chosen solvent.

-

Catalyst Addition: Add a catalytic amount of the copper(II) complex (e.g., 1-5 mol%).

-

Reaction Conditions: Stir the reaction mixture vigorously under an atmosphere of oxygen or clean air at room temperature or slightly elevated temperatures.

-

Monitoring: Follow the reaction progress using Thin Layer Chromatography (TLC) or by taking aliquots for HPLC analysis. The formation of colored products is often a visual indicator of reaction progress.[1]

-

Workup: Once the starting material is consumed, the catalyst can be removed (e.g., by filtration if heterogeneous, or by silica gel chromatography). The solvent is then removed under reduced pressure.

-

Purification: Purify the crude product by column chromatography to isolate the desired oxidized species.

Key Considerations

-

Ligand Design: The electronic and steric properties of the ligand coordinated to the copper center are paramount in determining the catalyst's efficiency and selectivity.[18]

-

Solvent Choice: The solvent can influence the solubility of oxygen and the stability of reaction intermediates.

-

Oxygen Supply: Ensuring an adequate supply of oxygen is critical for catalyst turnover and efficient reaction. Vigorous stirring and a positive pressure of O₂ can enhance reaction rates.

Section 4: Analytical Methods for Monitoring Oxidation

Proper analytical techniques are essential for determining reaction kinetics, conversion rates, and product identity.

| Technique | Application | Details & Rationale |

| HPLC | Quantitative analysis of substrate consumption and product formation. | Reversed-phase HPLC with a UV detector is highly effective. A mobile phase of acetonitrile and water with an acid buffer (e.g., sulfuric or perchloric acid) allows for good separation of the polar starting material and its less polar oxidized products.[16] Detection at 275 nm is often suitable for these aromatic compounds.[16] |

| Cyclic Voltammetry (CV) | Determining redox potentials and studying reaction mechanisms. | Provides real-time information on the electron transfer steps. The appearance and disappearance of anodic and cathodic peaks can elucidate the formation of intermediates and final products.[19][20] |

| UV-Vis Spectroscopy | Monitoring the formation of colored products. | The oxidation of aminophenols often leads to the formation of colored quinone imine structures, which have distinct absorbance maxima in the visible region, allowing for straightforward reaction tracking.[21][22] |

| Mass Spectrometry (MS) | Product identification and structural elucidation. | Coupled with HPLC (LC-MS), it provides molecular weight information, confirming the identity of the oxidation products and any potential side products.[8] |

References

-

Gaitan-Jurado, A. J., et al. (2024). Laccase-Mediated Oxidation of Phenolic Compounds from Wine Lees Extract towards the Synthesis of Polymers with Potential Applications in Food Packaging. PMC. Retrieved from [Link]

-

Zou, D., et al. (2023). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. PMC. Retrieved from [Link]

-

Khalid, W., et al. (n.d.). Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). ResearchGate. Retrieved from [Link]

-

Ihssen, J., et al. (2014). Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity. PLOS One. Retrieved from [Link]

-

Kajay Remedies. (n.d.). 4 Aminophenol (Para Amino Phenol) | CAS 123-30-8. Retrieved from [Link]

-

García-Hernández, R., et al. (2025). Laccase-mediated catalytic oxidation of phenolic compounds: Substrate specificity, reaction kinetics, and applications in industrial wastewater treatment. International Journal of Advanced Biochemistry Research. Retrieved from [Link]

-

Gupta, N., et al. (2015). Electrochemical Oxidation of Some Aminophenols in Various pHs. Request PDF on ResearchGate. Retrieved from [Link]

-

Paul, G. C. (2016). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica. Retrieved from [Link]

-

Tajik, S., et al. (2023). State-of-art advances on removal, degradation and electrochemical monitoring of 4-aminophenol pollutants in real samples: A review. PubMed. Retrieved from [Link]

-

Nguyen, L. N., et al. (2019). Laccase-Catalyzed Oxidation of Mixed Aqueous Phenolic Substrates at Low Concentrations. MDPI. Retrieved from [Link]

-

Muñoz, J., et al. (2011). Catalytic oxidation of o-aminophenols and aromatic amines by mushroom tyrosinase. ScienceDirect. Retrieved from [Link]

-

Jeon, J.-R., & Chang, Y.-S. (2013). Laccase-catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications. PMC. Retrieved from [Link]

-

Kumara, B. C., et al. (2015). Electrochemical Investigation of 4-Aminophenol at CTAB Modified Carbon Paste Electrode: A Cyclic Voltammetric. ResearchGate. Retrieved from [Link]

-

Bhowmick, I., et al. (2019). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

-

De Souza, D., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. RUA - Repositório da Universidade de Alicante. Retrieved from [Link]

-

Liu, Y., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. ScienceDirect. Retrieved from [Link]

-

Eyer, P., et al. (1986). Activation and detoxication of aminophenols. II. Synthesis and structural elucidation of various thiol addition products of 1,4-benzoquinoneimine and N-acetyl-1,4-benzoquinoneimine. PubMed. Retrieved from [Link]

-

Joseph, J. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Juniper Publishers. Retrieved from [Link]

-

Tajik, S., et al. (2025). An effective electrochemical sensor for 4-aminophenol determination using modified carbon paste electrode. Journal of Environmental and Bioanalytical Electrochemistry. Retrieved from [Link]

-

Veeprho. (n.d.). 4-((4-aminophenyl)amino)phenol | CAS 6358-03-8. Retrieved from [Link]

Sources

- 1. 4-(4-aminophenylamino)phenol | 6358-03-8 | Benchchem [benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kajay-remedies.com [kajay-remedies.com]

- 6. 4-Aminophenol: Applications and Toxicology_Chemicalbook [chemicalbook.com]

- 7. biochemjournal.com [biochemjournal.com]

- 8. Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity | PLOS One [journals.plos.org]

- 9. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Laccase-Mediated Oxidation of Phenolic Compounds from Wine Lees Extract towards the Synthesis of Polymers with Potential Applications in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. State-of-art advances on removal, degradation and electrochemical monitoring of 4-aminophenol pollutants in real samples: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jebe.samipubco.com [jebe.samipubco.com]

- 14. researchgate.net [researchgate.net]

- 15. rua.ua.es [rua.ua.es]

- 16. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 17. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. researchgate.net [researchgate.net]

- 20. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 21. Activation and detoxication of aminophenols. II. Synthesis and structural elucidation of various thiol addition products of 1,4-benzoquinoneimine and N-acetyl-1,4-benzoquinoneimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. juniperpublishers.com [juniperpublishers.com]

Troubleshooting & Optimization

Purification techniques for technical grade 4-(4-aminophenylamino)phenol

Welcome to the technical support guide for the purification of technical grade 4-(4-aminophenylamino)phenol (CAS 6358-03-8). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity material essential for pharmaceutical synthesis and other advanced applications. We will move beyond simple protocols to explain the causality behind each step, providing a robust framework for troubleshooting and optimization.

PART 1: Initial Assessment & Common Impurities

Before beginning any purification, a preliminary analysis of your technical-grade material is crucial. This initial assessment will inform your purification strategy.

Frequently Asked Questions: Understanding Your Crude Material

Q1: What are the likely impurities in my technical-grade 4-(4-aminophenylamino)phenol?

A1: The impurity profile is heavily dependent on the synthetic route. A common method involves the coupling of 4-aminophenol with an activated p-nitroaryl compound (e.g., p-chloronitrobenzene) followed by the reduction of the nitro group.[1]

Therefore, your crude material may contain:

-

Unreacted Starting Materials: 4-aminophenol and the p-nitroaryl compound.

-

Intermediate: The unreduced 4-(4-nitrophenylamino)phenol.

-

Oxidation/Degradation Products: Highly colored quinone-imine species, which are a primary cause of discoloration.[1] The presence of both amino and hydroxyl groups makes the target molecule highly susceptible to air oxidation.[1]

-

Byproducts from Precursor Synthesis: If the 4-aminophenol precursor was impure, you might find traces of aniline, nitrobenzene, or 4,4'-diaminodiphenylether.[2][3][4]

Q2: My crude material is dark brown/purple, not off-white. Is it usable?

A2: Yes, this is a very common issue and the primary reason for purification. The dark color is almost certainly due to the presence of oxidized, polymeric, or quinone-type impurities.[1] While the bulk of the material may be the desired product, these highly colored species must be removed, especially for pharmaceutical applications. The intensity of the color suggests a higher impurity load, which will necessitate a more rigorous purification strategy.

Q3: What is the first analytical step I should take?

A3: Thin-Layer Chromatography (TLC) is the ideal first step. It is rapid, inexpensive, and provides a wealth of information.

-